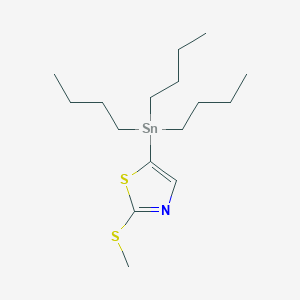

2-(Methylthio)-5-(tributylstannyl)thiazole

Descripción general

Descripción

2-(Methylthio)-5-(tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a methylthio group at the second position and a tributylstannyl group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the stannylation of 2-(Methylthio)thiazole using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylthio)-5-(tributylstannyl)thiazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, using reagents like aryl halides or vinyl halides.

Reduction: The compound can be reduced to remove the stannyl group, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Palladium catalysts, aryl halides, vinyl halides.

Reduction: Lithium aluminum hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Substitution: Aryl or vinyl thiazoles.

Reduction: De-stannylated thiazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Methylthio)-5-(tributylstannyl)thiazole has been investigated for its biological activities, particularly in the context of drug development. Organotin compounds are known to exhibit various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that organotin compounds can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anticancer Potential : The presence of the tributylstannyl group may enhance the compound's ability to interact with biological targets, potentially leading to anticancer activities. Ongoing research aims to elucidate these mechanisms further .

Environmental Science

The environmental implications of organotin compounds are significant due to their bioaccumulation potential and toxicity:

- Ecotoxicology Studies : Research indicates that compounds like this compound can accumulate in aquatic organisms, raising concerns about their ecological impact. Studies focus on understanding the degradation pathways and environmental fate of such compounds.

- Bioremediation Applications : There is potential for using organotin compounds in bioremediation strategies, where they could aid in the detoxification of contaminated environments .

Materials Science

In materials science, thiazole derivatives are explored for their utility in developing new materials:

- Polymer Chemistry : The incorporation of thiazole-based compounds into polymer matrices has been studied for enhancing thermal stability and mechanical properties .

- Nanotechnology : Thiazole derivatives, including this compound, are being researched for their potential use in nanomaterials, particularly in creating functionalized nanoparticles with specific catalytic or electronic properties .

Case Study 1: Antimicrobial Activity Evaluation

A study investigated the antimicrobial efficacy of various organotin compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects against selected bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Ecotoxicological Impact Assessment

Research conducted on the ecotoxicological effects of organotin compounds revealed that exposure to this compound resulted in bioaccumulation in aquatic organisms. This study highlighted the need for regulatory measures regarding the use of such compounds in industrial applications due to their potential ecological risks .

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)-5-(tributylstannyl)thiazole depends on the specific chemical reactions it undergoes. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methylthio group can participate in redox reactions, altering the electronic properties of the thiazole ring and influencing its reactivity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Tributylstannyl)thiazole: Lacks the methylthio group, making it less versatile in redox reactions.

2-(Methylthio)thiazole: Lacks the tributylstannyl group, limiting its use in cross-coupling reactions.

2-(Methylthio)-4-(tributylstannyl)thiazole: Similar structure but with the stannyl group at a different position, leading to different reactivity and applications.

Uniqueness

2-(Methylthio)-5-(tributylstannyl)thiazole is unique due to the presence of both the methylthio and tributylstannyl groups, which provide a combination of redox activity and cross-coupling potential. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.

Actividad Biológica

Overview

2-(Methylthio)-5-(tributylstannyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound is characterized by its unique structure, which combines a thiazole ring with a tributylstannyl group and a methylthio substituent. This combination may influence its interaction with biological targets, leading to various pharmacological effects.

- Chemical Formula : C₁₅H₂₉NSSn

- CAS Number : 157025-34-8

- Molecular Weight : 348.57 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways. The tributylstannyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets. This compound's mechanism is believed to involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Acting as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promise in inhibiting the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. In vitro assays demonstrated that the compound can inhibit cell proliferation in lung adenocarcinoma (A549) and leukemia (K562) cells, with IC50 values ranging from 10 to 30 µM, indicating potential anti-tumor properties.

Case Studies

-

Study on Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial effects of various thiazole derivatives, including this compound. The compound was tested against both sensitive and resistant bacterial strains, revealing that it maintained efficacy against resistant strains, suggesting a viable option for antibiotic development. -

Cytotoxicity in Cancer Cells

Another research effort focused on the cytotoxic effects of this compound on cancer cells. The findings indicated that treatment with this compound resulted in significant apoptosis in tested cell lines, highlighting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

tributyl-(2-methylsulfanyl-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJBNAXALAZNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NS2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439118 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157025-34-8 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.